![molecular formula C30H20N2O7S2 B2648828 Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate CAS No. 2361709-73-9](/img/structure/B2648828.png)
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate
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Description
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate, also known as QS-11, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a small molecule inhibitor of the ABC transporter, P-glycoprotein, which is involved in the efflux of various drugs and toxins from cells. QS-11 has been shown to enhance the effectiveness of chemotherapy drugs, and has potential applications in cancer research.
Scientific Research Applications
Blue Light Emissive and Potential Hole-Transport Materials
Quinolin-8-yloxy linked triphenylamine based polyimides have been synthesized and characterized. These newly prepared polyimides possess HOMO energy levels in the range of -4.74 to -4.78 eV and have medium optical band gaps. The photoluminescence spectral analysis revealed blue to violet emission with appreciable efficiency with lower onset oxidation potentials suitable for the facile hole injection materials .
Synthesis of Novel Polyimides
The compound has been used in the synthesis of novel polyimides. Commercially available four carboxylic dianhydrides including PMDA, BTDA, 6FDA, and ODPA were reacted with 4-quinoline-8-yloxy based diamine monomer and a series of novel polyimides was prepared .
Crystal Structure Analysis
The crystal structure of the compound has been studied. X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .
Computational Study
A computational study of the compound has been conducted. Quantum chemical descriptors and global reactivity descriptors were examined using the B3LYP method with the 6-31G (d,p) basis set implemented in CrystalExplorer .
Antitumor Properties
The compound exhibited low activity against HOP-92 and EKVX non-Small-cell lung and UO-31 Renal cancer cell lines, with a growth inhibition percentage (GI%) ranging from 6.2% to 18.1% .
Role in C–H Bond Activation Reaction System
Quinolines play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides. As a particular member of the quinoline compounds, N- (quinolin-8-yl)benzamide has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .
properties
IUPAC Name |
quinolin-8-yl 4-(4-quinolin-8-yloxysulfonylphenoxy)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O7S2/c33-40(34,38-27-9-1-5-21-7-3-19-31-29(21)27)25-15-11-23(12-16-25)37-24-13-17-26(18-14-24)41(35,36)39-28-10-2-6-22-8-4-20-32-30(22)28/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIVTMXSTZVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate |
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